molecular formula C11H8N2O7S B12916438 2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan CAS No. 61266-29-3

2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan

Cat. No.: B12916438
CAS No.: 61266-29-3
M. Wt: 312.26 g/mol
InChI Key: DSIFNCIRGNHSLK-UHFFFAOYSA-N
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Description

2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan is a complex organic compound characterized by the presence of nitro, sulfonyl, and furan functional groups

Properties

CAS No.

61266-29-3

Molecular Formula

C11H8N2O7S

Molecular Weight

312.26 g/mol

IUPAC Name

2-nitro-5-[(4-nitrophenyl)sulfonylmethyl]furan

InChI

InChI=1S/C11H8N2O7S/c14-12(15)8-1-4-10(5-2-8)21(18,19)7-9-3-6-11(20-9)13(16)17/h1-6H,7H2

InChI Key

DSIFNCIRGNHSLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce various oxygenated compounds.

Scientific Research Applications

2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-methylsulfonyltoluene: Shares similar functional groups but differs in the aromatic ring structure.

    (4-Nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group attached to a different aromatic system.

Uniqueness

2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan is unique due to the combination of its functional groups and the furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring substituted with a nitro group and a sulfonyl group attached to a benzene ring. This unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC12_{12}H10_{10}N2_{2}O5_{5}S
Molecular Weight298.28 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated that the compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study:
In a study by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest potential utility in treating infections caused by these pathogens .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.

Research Findings:
In a controlled experiment, macrophages treated with this compound showed a reduction in cytokine levels by approximately 50% compared to untreated controls, indicating its efficacy as an anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Notably, it demonstrated selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of 10 µM, while having minimal effects on normal fibroblast cells.

Table: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
MCF-7105
Normal Fibroblasts>50-

The proposed mechanism of action for the biological activities of this compound involves multiple pathways:

  • Inhibition of Enzymatic Activity: The sulfonyl group may interact with key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways: The compound appears to affect NF-kB signaling pathways, which are crucial in inflammatory responses.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways, leading to cell death.

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